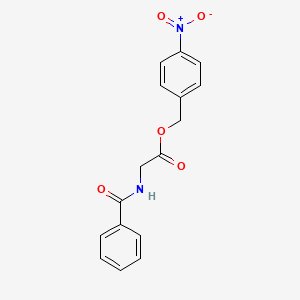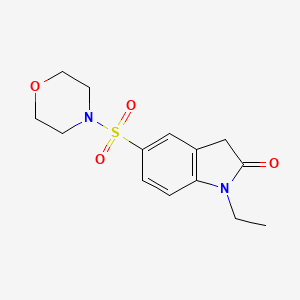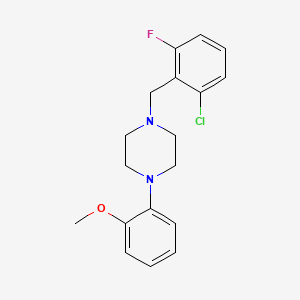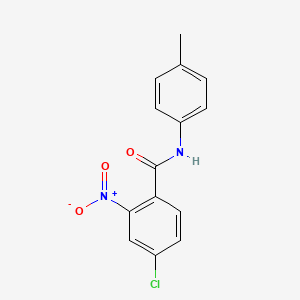
2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide is an organic compound with the molecular formula C15H22N2O It is known for its unique structure, which includes a cyano group and a cyclohexylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide typically involves the reaction of cyclohexylamine with cyanoacetic acid or its derivatives. One common method includes the condensation of cyclohexylamine with cyanoacetic acid under reflux conditions, followed by cyclization to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the cyclohexylidene moiety provides steric hindrance, influencing the compound’s reactivity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyano-N-cyclohexylacetamide
- 2-cyano-2-cyclopentylideneacetamide
- 2-cyano-N-(2-hydroxyethyl)acetamide
Uniqueness
2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide is unique due to its specific structural features, such as the presence of both a cyano group and a cyclohexylidene moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
IUPAC Name |
2-cyano-N-cyclohexyl-2-cyclohexylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c16-11-14(12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h13H,1-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRSKSPJJAAQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=C2CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-sulfamoylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5734681.png)

![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE](/img/structure/B5734707.png)
![2-[Propyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol](/img/structure/B5734713.png)
![1-[(phenylthio)acetyl]pyrrolidine](/img/structure/B5734721.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B5734733.png)



![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5734778.png)
![4-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5734784.png)
METHANONE](/img/structure/B5734789.png)
![3-CYCLOPENTYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B5734809.png)

